4,4-Dimethyl-1-oxaspiro[2.5]octane
Description
4,4-Dimethyl-1-oxaspiro[2.5]octane is a bicyclic organic compound characterized by a spirocyclic structure, where a five-membered oxolane (tetrahydrofuran) ring is fused to a cyclopropane moiety via a single spiro carbon atom. The molecule’s IUPAC name reflects its structural features: two methyl groups at the 4-position of the oxolane ring and a 2.5 spiro junction. Key properties include a molecular formula of C₉H₁₆O and a molecular weight of 140.22 g/mol.
Conformational studies using NMR spectroscopy (¹H, ¹³C, and ¹⁵N) have revealed that the spirocyclic framework imposes significant steric constraints, stabilizing the molecule in a chair-like conformation for the oxolane ring and a rigid cyclopropane geometry . This rigidity influences its reactivity and physical properties, such as boiling point and solubility, which are distinct from non-spirocyclic ethers.
Properties
CAS No. |
170704-96-8 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4,4-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C9H16O/c1-8(2)5-3-4-6-9(8)7-10-9/h3-7H2,1-2H3 |
InChI Key |
WYELSWCDEIETOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC12CO2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Epoxidation of Cyclohexanone Derivatives
A widely used synthetic route to 4,4-Dimethyl-1-oxaspiro[2.5]octane involves the epoxidation of methylene-substituted cyclohexanone derivatives. The general approach includes:
Step 1: Olefination (Methylene Introduction)
The starting material, 4,4-dimethylcyclohexanone, undergoes olefination to introduce a methylene group at the alpha position. This is typically achieved via a Wittig-type reaction using triphenylphosphorane reagents in basic media, following protocols similar to those described by Fitjer and Quadbeck (Synth. Commun. 15, 855, 1985).Step 2: Epoxidation
The resulting methylene cyclohexane derivative is subjected to epoxidation using organic peracids such as peracetic acid, trifluoroperacetic acid, or m-chloroperbenzoic acid. The reaction is commonly carried out in chlorinated solvents like dichloromethane or chloroform to optimize solubility and reaction rates. Buffering agents such as sodium acetate may be added to maintain reaction pH and improve yield.Step 3: Isolation and Purification
The epoxide product, 4,4-dimethyl-1-oxaspiro[2.5]octane, is isolated by extraction with petroleum ether or similar solvents, followed by concentration and fractional distillation to achieve high purity.
Preparation via Sulfur Ylide Epoxidation
An alternative and efficient method involves the reaction of 4,4-dimethylcyclohexanone with sulfur ylides, particularly dimethylsulfonium methylide, to form the spiro epoxide directly:
Generation of Dimethylsulfonium Methylide
Dimethylsulfonium methylide is prepared in situ by reacting sodium hydride with dimethyl sulfide and dimethyl sulfate in dimethyl sulfoxide (DMSO) at room temperature.Epoxidation Reaction
The cyclohexanone derivative is treated with the sulfur ylide solution under controlled temperatures (10–50 °C, preferably near 25–30 °C). The reaction is mildly exothermic and requires cooling to maintain temperature.Workup and Purification
After completion (typically 6 hours), the reaction mixture is extracted with petroleum ether, and the organic phase is concentrated and purified by fractional distillation.
This method is noted for its stereoselectivity and high yield, offering a practical route to 4,4-dimethyl-1-oxaspiro[2.5]octane with minimal by-products.
| Preparation Method | Key Reagents/Conditions | Temperature Range (°C) | Solvents Used | Reaction Time (hours) | Purification Techniques | Yield & Purity Notes |
|---|---|---|---|---|---|---|
| Olefination + Peracid Epoxidation | Triphenylphosphorane, Peracetic acid | 20–40 (room temp) | Dichloromethane, chloroform | 4–6 | Extraction, fractional distillation | High purity; stereoselective epoxide |
| Sulfur Ylide Epoxidation | Sodium hydride, Dimethyl sulfide, Dimethyl sulfate | 10–50 (preferably 25–30) | Dimethyl sulfoxide, petroleum ether | ~6 | Extraction, fractional distillation | High yield; mild reaction conditions |
The epoxidation of the methylene-substituted cyclohexanone using peracids proceeds smoothly with good stereochemical control, yielding the desired spiro epoxide with minimal side reactions. The use of buffering salts like sodium acetate improves reaction stability and yield.
Sulfur ylide-mediated epoxidation offers a direct and efficient alternative, avoiding the need for pre-formed olefins. The reaction conditions are mild, and the process is scalable for industrial applications.
Both methods require careful temperature control to prevent decomposition or side reactions. Chlorinated solvents and DMSO are preferred for their solvent properties and ability to stabilize intermediates.
Purification typically involves standard organic extraction techniques followed by fractional distillation to isolate the pure spirocyclic epoxide.
The preparation of 4,4-Dimethyl-1-oxaspiro[2.5]octane is well-established through two principal synthetic routes:
Olefination followed by peracid epoxidation , which involves initial methylene introduction via Wittig-type reactions and subsequent epoxidation under buffered conditions.
Direct epoxidation using sulfur ylides , which generates the epoxide in a single step from the ketone precursor under mild conditions.
Both methods yield high-purity 4,4-Dimethyl-1-oxaspiro[2.5]octane suitable for further synthetic applications. The choice of method depends on available reagents, desired scale, and specific stereochemical requirements.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Substituted oxaspiro derivatives.
Scientific Research Applications
4,4-Dimethyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.5]octane involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response.
Comparison with Similar Compounds
(a) Ethyl 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Formula : C₁₀H₁₆O₃
- MW : 212.29 g/mol
- Key Feature: An ester group (-COOEt) at the 2-position introduces polarity and reactivity toward nucleophilic attack.
- Impact : The ester group increases hydrophilicity compared to the parent compound, altering solubility in organic solvents.
(b) 6,6-Difluoro-1-oxaspiro[2.5]octane
- Formula : C₇H₁₀F₂O
- MW : 148.15 g/mol
- Key Feature : Fluorine atoms at the 6-position of the cyclopropane ring increase electronegativity and metabolic stability. Fluorination often improves bioavailability in pharmaceutical contexts .
- Impact : The electron-withdrawing fluorine atoms reduce basicity at the oxygen atom, affecting hydrogen-bonding interactions.
(c) 4,7,7-Trimethyl-1-oxaspiro[2.5]octane
- Formula : C₁₀H₁₈O
- MW : 154.25 g/mol
- Impact : Increased hydrophobicity reduces water solubility but enhances compatibility with lipid-based formulations.
Heteroatom Modifications
(a) 4,4-Difluoro-6-azaspiro[2.5]octane HCl
- Formula : C₆H₁₀F₂N₂·2HCl
- MW : 227.07 g/mol
- Key Feature : Replacement of the oxygen atom with nitrogen (azaspiro) creates a secondary amine, enabling salt formation (e.g., HCl) and protonation-dependent solubility .
- Impact : The basic nitrogen facilitates interactions with biological targets, such as enzymes or receptors, making it valuable in drug discovery.
(b) 6,6-Dimethyl-1-phenyl-4,8-dioxaspiro[2.5]octane
- Formula : C₁₄H₁₈O₂
- MW : 218.29 g/mol
- Key Feature : A phenyl group and additional oxygen atom (dioxaspiro) introduce aromaticity and polarity. The phenyl ring enhances UV absorbance, useful in analytical chemistry .
- Impact : The aromatic system increases melting point and rigidity compared to alkyl-substituted spiroethers.
Functional Group Additions
(a) 4,4-Dimethyl-8-methanol-1-oxaspiro[2.5]octane
- Formula : C₁₀H₁₈O₂
- MW : 170.25 g/mol
- Key Feature : A hydroxymethyl (-CH₂OH) group at the 8-position provides a site for further functionalization, such as esterification or glycosylation .
- Impact: The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents like ethanol or water.
Biological Activity
4,4-Dimethyl-1-oxaspiro[2.5]octane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure. This structure facilitates diverse interactions with biological molecules, potentially modulating various biological pathways and enzyme activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H20O
- Molecular Weight : 196.29 g/mol
- Structure : The spirocyclic framework allows for interesting conformational dynamics essential for its interaction with biological targets.
Synthesis Methods
The synthesis of 4,4-Dimethyl-1-oxaspiro[2.5]octane can be achieved through various methods, including:
- Cyclization Reactions : Typically involves the formation of the spirocyclic structure through cyclization of precursor compounds.
- Functional Group Modifications : Altering existing functional groups to enhance biological activity or solubility.
Biological Activity
Research has indicated that 4,4-Dimethyl-1-oxaspiro[2.5]octane exhibits several biological activities:
Enzyme Interaction
Studies show that this compound can interact with various enzymes and receptors effectively. The spirocyclic structure enables it to fit into unique binding sites, potentially modulating enzyme activity and influencing metabolic pathways.
Therapeutic Potential
The compound has been explored for its potential therapeutic applications, particularly in:
- Antidiabetic Effects : Some studies suggest that it may act as a modulator of MetAP2 (methionine aminopeptidase 2), which is implicated in obesity and related metabolic disorders .
- Antioxidant Activity : Preliminary data indicate that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
The mechanism by which 4,4-Dimethyl-1-oxaspiro[2.5]octane exerts its biological effects involves:
- Binding to Enzymes/Receptors : The compound's structure allows it to engage with specific molecular targets, modulating their activity.
- Pathway Inhibition : It may inhibit certain biochemical pathways, providing a basis for its therapeutic effects in metabolic diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 4,4-Dimethyl-1-oxaspiro[2.5]octane:
Q & A
Q. What are the standard synthesis routes for 4,4-Dimethyl-1-oxaspiro[2.5]octane, and how do reaction conditions influence stereochemical outcomes?
The synthesis of 4,4-dimethyl-1-oxaspiro[2.5]octane typically involves multi-step strategies, such as cyclopropanation via Simmons-Smith reactions or ring-opening/ring-closing cascades. For example, ethyl carboxylate derivatives (e.g., ethyl 4,7-dimethyl-1-oxaspiro analogs) are synthesized using epoxide intermediates and nucleophilic additions, where temperature and catalyst choice (e.g., Lewis acids) critically influence stereoselectivity . Key steps include:
- Epoxide formation : Controlled oxidation of allylic alcohols.
- Cyclopropane ring closure : Use of diazo compounds or carbene transfer reagents.
Variations in methyl group placement (e.g., 4,5- vs. 4,7-dimethyl isomers) require precise stoichiometry to avoid positional byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 4,4-Dimethyl-1-oxaspiro[2.5]octane and its derivatives?
- NMR Spectroscopy : H and C NMR are essential for confirming methyl group positions and spirocyclic geometry. For instance, distinct splitting patterns in H NMR distinguish axial vs. equatorial methyl protons .
- X-ray Crystallography : Resolves absolute configuration and ring strain in the cyclopropane moiety. Data from NIST-subscribed databases (e.g., for 6,6-dimethyl-1-phenyl analogs) highlight bond angle deviations (~60° in cyclopropane) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, particularly for novel derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position) impact the reactivity and biological activity of 4,4-Dimethyl-1-oxaspiro[2.5]octane analogs?
Positional isomerism significantly alters properties:
| Compound Variant | Key Features |
|---|---|
| 4,5-Dimethyl-1-oxaspiro[2.5]octane | Increased steric hindrance reduces nucleophilic attack rates |
| 4,7-Dimethyl-1-oxaspiro[2.5]octane | Enhanced metabolic stability in vitro due to reduced cytochrome P450 binding |
| Contradictions in bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from assay-specific interactions with protein targets . |
Q. What experimental strategies resolve discrepancies in reported thermodynamic stability data for spirocyclic compounds?
Discrepancies often stem from:
- Solvent effects : Polar solvents stabilize dipole moments in oxaspiro rings, altering measured .
- Computational vs. experimental methods : DFT calculations (e.g., B3LYP/6-31G*) may underestimate ring strain compared to calorimetry .
To reconcile data, researchers should: - Standardize solvent systems and temperature gradients.
- Cross-validate with multiple techniques (e.g., DSC for melting points, in silico modeling for conformational analysis) .
Q. How can mechanistic studies elucidate the role of 4,4-Dimethyl-1-oxaspiro[2.5]octane in asymmetric catalysis or drug delivery systems?
- Catalysis : The spirocyclic framework acts as a chiral scaffold in transition-metal complexes. Kinetic studies (e.g., Eyring plots) reveal entropy-driven activation in enantioselective reactions .
- Drug Delivery : Lipophilicity ( ~2.5) and sp-rich structure enhance blood-brain barrier penetration. In vitro assays with radiolabeled analogs track biodistribution .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing and purifying 4,4-Dimethyl-1-oxaspiro[2.5]octane derivatives?
- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc) to separate positional isomers. HPLC with chiral columns resolves enantiomers .
- Purity Criteria : ≥95% purity (by HPLC) with full spectroscopic validation. For novel compounds, elemental analysis (C, H, N) within ±0.4% of theoretical values is required .
Q. How should researchers design toxicity and stability studies for 4,4-Dimethyl-1-oxaspiro[2.5]octane in biological systems?
- Acute Toxicity : Follow OECD 423 guidelines for oral LD determination in rodent models.
- Hydrolytic Stability : Test pH-dependent degradation (1–13) at 37°C; monitor via UV-Vis or LC-MS for byproduct identification .
- Oxidative Stress Assays : Measure ROS generation in HepG2 cells using fluorescent probes (e.g., DCFH-DA) .
Data Reporting and Compliance
Q. What are the minimum data requirements for publishing synthetic procedures and characterization of 4,4-Dimethyl-1-oxaspiro[2.5]octane derivatives?
Per Beilstein Journal guidelines:
- Experimental Section : Detailed synthetic steps, including yields, solvent volumes, and purification methods.
- Supporting Information : NMR spectra (with integration values), HRMS data, and crystallographic CIF files. For known compounds, provide CAS numbers and literature comparison .
Advanced Analytical Challenges
Q. How can researchers address conflicting computational predictions vs. experimental data for 4,4-Dimethyl-1-oxaspiro[2.5]octane’s electronic properties?
- Charge Distribution : Compare DFT-calculated Mulliken charges with XPS data for oxygen atoms in the oxirane ring.
- Solvatochromism : UV-Vis shifts in polar vs. nonpolar solvents validate dipole moment predictions .
Ethical and Safety Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
